(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Overview
Description
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride is a chemical compound with the molecular formula C9H6Cl2N2O2. It is a derivative of imidazo[1,2-a]pyridine, featuring chlorine atoms at the 6th and 8th positions of the imidazo[1,2-a]pyridine ring
Mechanism of Action
Target of Action
The primary target of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .
Biochemical Pathways
The inhibition of PI3K affects the PI3K-AKT pathway . Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a key role in the PI3K signalling pathway . Abnormal activation of the PI3K-AKT pathway is often identified as one of the major factors resulting in tumourigenesis, progression, and poor prognosis .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its storage temperature is 2-8°C, suggesting that it may be stable under refrigerated conditions .
Result of Action
In vitro anticancer assays have shown that compounds similar to this compound exhibit submicromolar inhibitory activity against various tumour cell lines . These compounds induce cell cycle arrest at the G2/M phase and cell apoptosis by inhibiting PI3K .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. As mentioned earlier, the compound is stable at low temperatures . .
Biochemical Analysis
Biochemical Properties
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is involved in various cellular processes including cell growth, proliferation, and survival . The interaction with PI3K leads to the inhibition of its activity, thereby affecting downstream signaling pathways. Additionally, this compound interacts with other biomolecules such as proteins involved in cell cycle regulation and apoptosis, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . It also promotes apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway . Furthermore, this compound influences gene expression and cellular metabolism, resulting in altered metabolic flux and reduced cell viability in tumor cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell survival and increased apoptosis. Additionally, this compound may interact with other proteins involved in gene expression regulation, further contributing to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard storage conditions and retains its biological activity over extended periods . Prolonged exposure to the compound may lead to gradual degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating the potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may lead to adverse effects such as weight loss, organ toxicity, and altered hematological parameters . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, this compound accumulates in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins involved in gene expression regulation . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Chemical Reactions Analysis
Types of Reactions: (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be employed in biological studies to investigate its effects on various cellular processes and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.
Industry: The compound may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride can be compared with other similar compounds, such as:
2-(7-Methylene-7,8-dihydroimidazo[1,2-a]pyrimidin-2-yl)acetic acid hydrochloride
2-(Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid hydrochloride
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Properties
IUPAC Name |
2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2.ClH/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5;/h1,3-4H,2H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUNOYANUYYPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CC(=O)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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